Bpiq-i

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

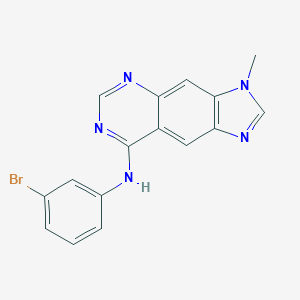

N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMAGACQNDAKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274366 | |

| Record name | bpiq-i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174709-30-9 | |

| Record name | bpiq-i | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cellular Odyssey of BPIQ: A Technical Deep Dive into its Targets and Signaling Cascades

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide illuminates the cellular and molecular mechanisms of the synthetic quinoline analogue, 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinoline-11-one, commonly known as BPIQ. This document provides an in-depth analysis of its identified cellular targets and the intricate signaling pathways it modulates, with a focus on its potential as an anti-cancer agent. The information presented herein is a synthesis of peer-reviewed scientific literature, intended to empower researchers in the fields of oncology and drug discovery.

Core Cellular Effects of BPIQ

BPIQ has demonstrated significant anti-neoplastic activity in various cancer cell lines, primarily through the induction of apoptosis (programmed cell death) and the inhibition of cellular migration. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cell survival, proliferation, and metastasis.

A Tale of Two Pathways: BPIQ's Dual Role in Cancer Progression

In non-small cell lung cancer (NSCLC) cells, BPIQ exhibits a fascinating dual functionality by modulating the Extracellular signal-Regulated Kinase (ERK) pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade. At cytotoxic concentrations, BPIQ promotes apoptosis in an ERK-dependent manner. Conversely, at sub-lethal doses, it attenuates cancer cell migration by inhibiting ERK activity.[1][2] This dose-dependent differential effect on a single signaling node highlights the complexity of its anti-cancer activity.

Furthermore, in human hepatocellular carcinoma (HCC) cells, BPIQ has been shown to induce apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.[3] This suggests that BPIQ's cytotoxic effects can be triggered through multiple, potentially interconnected, cellular stress responses.

Quantitative Analysis of BPIQ's Bioactivity

The following tables summarize the key quantitative data reported for BPIQ and its related analogues, BPIQ-I and BPIQ-II, providing a comparative overview of their potency in different cancer cell lines.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| BPIQ | H1299 (NSCLC) | Proliferation Assay | IC50 (24h) | Moderately better than Camptothecin (2.73 µM) | [1] |

| BPIQ | H1299 (NSCLC) | Proliferation Assay | IC50 (48h) | Moderately better than Camptothecin (1.6 µM) | [1] |

| BPIQ | A549 (NSCLC) | Proliferation Assay | IC50 (24h) | Moderately better than Camptothecin (3.20 µM) | [1] |

| BPIQ | A549 (NSCLC) | Proliferation Assay | IC50 (48h) | Moderately better than Camptothecin (1.55 µM) | [1] |

| This compound (PD 159121) | MDA-MB-468 (Breast) | Proliferation Assay | EC50 | 30 µM | |

| This compound (PD 159121) | SKOV-3 (Ovarian) | Proliferation Assay | EC50 | 6.5 µM | |

| BPIQ-II (PD 158294) | EGFR Tyrosine Kinase | Kinase Assay | IC50 | 8 pM |

Key Signaling Pathways Modulated by BPIQ

The ERK/MAPK Signaling Pathway in NSCLC

BPIQ's modulation of the ERK/MAPK pathway is central to its effects on NSCLC cells.

-

Pro-Apoptotic Role of ERK: At higher concentrations, BPIQ treatment leads to the upregulation of phosphorylated JNK and ERK.[1] The sustained activation of ERK, in this context, appears to sensitize the cancer cells to BPIQ-induced apoptosis.[2]

-

Anti-Migratory Role of ERK Inhibition: At sub-IC50 concentrations, BPIQ inhibits the migration of H1299 cells.[1] This anti-migratory effect is associated with the downregulation of Matrix Metalloproteinase-2 (MMP-2) and MMP-9 activity, which are crucial for extracellular matrix degradation and cell motility.[1] Notably, the inhibition of ERK enhances this anti-migratory effect.[1]

The ER Stress-Mediated Apoptotic Pathway in HCC

In hepatocellular carcinoma cells, BPIQ triggers apoptosis by inducing ER stress. This is evidenced by the increased levels of γH2AX, a marker of DNA damage, which is often associated with ER stress-induced apoptosis.[3]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to elucidate the cellular effects of BPIQ.

Cell Culture and Proliferation Assay

-

Cell Lines: Human non-small cell lung cancer cell lines (e.g., H1299, A549) and human hepatocellular carcinoma cell lines (e.g., Ha22T, Huh7).

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Assay: Cell viability is assessed using the Trypan Blue exclusion assay or MTT assay. Cells are seeded in multi-well plates and treated with various concentrations of BPIQ for specified time points (e.g., 24, 48 hours). The number of viable cells is then determined, and the IC50 value is calculated.

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.

-

Procedure: Cells are treated with BPIQ, harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry.

Cell Migration Assays

-

Wound-Healing Assay:

-

Cells are grown to confluence in a multi-well plate.

-

A scratch is made through the cell monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with BPIQ at sub-lethal concentrations.

-

The closure of the wound is monitored and photographed at different time points.

-

-

Boyden Chamber Assay:

-

The Boyden chamber consists of two compartments separated by a microporous membrane.

-

The lower chamber is filled with a chemoattractant (e.g., medium with serum).

-

Cells, pre-treated with BPIQ, are seeded into the upper chamber.

-

After incubation, non-migrated cells on the upper surface of the membrane are removed.

-

Migrated cells on the lower surface are fixed, stained, and counted.

-

Western Blot Analysis

-

Purpose: To detect the expression and phosphorylation status of specific proteins in the signaling pathways of interest (e.g., ERK, p-ERK, JNK, p-JNK, γH2AX).

-

Procedure:

-

Cells are treated with BPIQ and then lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Gelatin Zymography

-

Purpose: To determine the enzymatic activity of MMP-2 and MMP-9.

-

Procedure:

-

Conditioned media from BPIQ-treated cells is collected.

-

Proteins in the media are separated on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

The gel is then incubated in a developing buffer to allow for enzymatic activity.

-

The gel is stained with Coomassie Blue, and the areas of gelatin degradation by MMPs appear as clear bands against a blue background.

-

BPIQ Analogues: Targeting EGFR

It is important to distinguish the primary BPIQ compound from its analogues, this compound (PD 159121) and BPIQ-II (PD 158294), which have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] this compound is an ATP-competitive inhibitor of EGFR, while BPIQ-II exhibits extremely potent inhibition with an IC50 in the picomolar range. This suggests that the quinoline scaffold is a versatile platform for developing targeted anti-cancer agents with distinct mechanisms of action.

Conclusion and Future Directions

BPIQ is a promising synthetic quinoline derivative with potent anti-cancer properties. Its ability to induce apoptosis through multiple pathways, including the modulation of ERK signaling and the induction of ER stress, underscores its potential for treating various malignancies. The dual role of BPIQ in both promoting apoptosis and inhibiting migration in NSCLC cells presents a compelling case for its further development.

Future research should focus on identifying the direct cellular binding partners of the primary BPIQ compound to fully elucidate its mechanism of action. In vivo studies are also warranted to evaluate its efficacy and safety in preclinical cancer models. Furthermore, the significant EGFR inhibitory activity of its analogues, this compound and BPIQ-II, suggests that the development of a library of BPIQ-related compounds could yield novel therapeutics targeting a range of oncogenic drivers. The comprehensive data and methodologies presented in this guide are intended to serve as a valuable resource for advancing these research endeavors.

References

- 1. Dual roles of extracellular signal-regulated kinase (ERK) in quinoline compound BPIQ-induced apoptosis and anti-migration of human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ), A Quinoline Derivative Inhibits Human Hepatocellular Carcinoma Cells by Inducing ER Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

In-Vitro Efficacy of BPIQ in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro effects of 2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ), a novel synthetic quinoline derivative, on the induction of apoptosis in cancer cells. This document summarizes key quantitative data, details experimental methodologies for reproducing these findings, and illustrates the underlying molecular pathways. The information presented is intended to support further research and development of BPIQ as a potential anti-cancer therapeutic agent.

Introduction

BPIQ is a derivative of 6-arylindeno[1,2-c]quinoline that has demonstrated significant anti-cancer potential.[1] In-vitro studies have shown that BPIQ effectively inhibits the growth of non-small cell lung cancer (NSCLC) cells and induces programmed cell death, or apoptosis.[1][2] This guide focuses on the cellular and molecular mechanisms by which BPIQ exerts its apoptotic effects, providing a detailed resource for researchers in the field of oncology and drug discovery.

Quantitative Analysis of BPIQ-Induced Apoptosis

The pro-apoptotic activity of BPIQ has been quantified in various in-vitro assays. The following tables summarize the key findings from studies on the H1299 human non-small cell lung cancer cell line.

Table 1: Cytotoxicity of BPIQ on H1299 Cells

| Time Point | IC50 Value (µM) |

| 24 hours | 1.96[3] |

| 48 hours | 1.3[3] |

Table 2: Quantification of Apoptotic H1299 Cells after 24-hour BPIQ Treatment

| BPIQ Concentration | Annexin V Positive Cells (%) | Reference |

| Vehicle Control | Not specified | [3][4] |

| Low Concentration | Statistically significant increase (p < 0.005) | [3] |

| High Concentration | Statistically significant increase (p < 0.001) | [3] |

Note: Specific percentages were presented graphically in the source material. The table reflects the reported statistical significance of the increase in apoptotic cells.

Core Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate BPIQ-induced apoptosis.

Cell Culture and Drug Treatment

-

Cell Line: H1299 (human non-small cell lung cancer)

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

BPIQ Preparation: BPIQ is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

-

Cell Preparation: Seed H1299 cells in 6-well plates and treat with varying concentrations of BPIQ for 24 hours.

-

Harvesting: Detach cells with trypsin, wash with cold phosphate-buffered saline (PBS), and centrifuge.

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 1X binding buffer to each tube before analysis.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Protein Expression

This technique is employed to detect changes in the levels of proteins involved in apoptosis and cell cycle regulation.[1][2]

-

Cell Lysis: After BPIQ treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein on SDS-PAGE gels.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2 family members, caspases, cyclins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in BPIQ-Induced Apoptosis

BPIQ induces apoptosis primarily through the mitochondrial (intrinsic) pathway, which is regulated by a complex interplay of pro- and anti-apoptotic proteins.[1][4] It also influences cell cycle progression, leading to G2/M phase arrest.[1][2]

Mitochondrial Apoptosis Pathway

BPIQ treatment leads to a disruption of the mitochondrial membrane potential.[4] This is a key event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytosol.[4] Cytosolic cytochrome c then triggers the activation of a cascade of caspases, the executioners of apoptosis.

Caption: BPIQ-induced mitochondrial apoptosis signaling pathway.

Cell Cycle Arrest at G2/M Phase

In addition to inducing apoptosis, BPIQ causes cell cycle arrest at the G2/M phase in H1299 cells.[1][2] This is associated with a significant decrease in the protein levels of key cell cycle regulators.

Caption: BPIQ-induced G2/M cell cycle arrest pathway.

Role of Extracellular Signal-Regulated Kinase (ERK)

The extracellular signal-regulated kinase (ERK) pathway appears to play a dual role in the cellular response to BPIQ.[7][8] While sustained ERK activation is often associated with cell proliferation and survival, hyperactivation of ERK in response to BPIQ may sensitize cancer cells to apoptosis.[7] Conversely, at sub-lethal doses, BPIQ can inhibit cell migration by downregulating ERK activity.[7]

Caption: Dual roles of ERK signaling in response to BPIQ.

Conclusion

The in-vitro data strongly suggest that BPIQ is a potent inducer of apoptosis in non-small cell lung cancer cells. Its mechanism of action involves the activation of the mitochondrial apoptotic pathway and the induction of G2/M cell cycle arrest. The modulation of the ERK signaling pathway further contributes to its anti-cancer effects. The detailed protocols and summarized data in this guide provide a solid foundation for further investigation into the therapeutic potential of BPIQ. Future studies should aim to explore its efficacy in other cancer types and to further elucidate the intricate signaling networks it modulates.

References

- 1. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetics and Pharmacodynamics of BPIQ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BPIQ, a novel synthetic quinoline derivative chemically identified as 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinoline-11-one, has emerged as a promising anti-cancer agent. Preclinical studies have demonstrated its potential in inhibiting the growth of various cancer cell lines, particularly non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the current understanding of BPIQ's pharmacokinetics and pharmacodynamics, with a focus on its mechanism of action in inducing apoptosis and modulating key signaling pathways. Detailed experimental protocols for in vitro and in vivo evaluation are also presented to facilitate further research and development of this compound.

Introduction

Quinoline derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities. BPIQ, a derivative of 6-arylindeno[1,2-c]quinoline, has shown significant anti-cancer potential in preclinical models.[1] Its mechanism of action appears to be multifactorial, involving the induction of mitochondrial-mediated apoptosis and the modulation of critical cellular signaling pathways, such as the ERK pathway.[2] This guide synthesizes the available data on BPIQ to provide a detailed resource for researchers in the field of oncology and drug discovery.

Pharmacokinetics

Currently, there is limited publicly available quantitative data on the pharmacokinetics of BPIQ, including its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are required to fully characterize its pharmacokinetic profile.

Pharmacodynamics

The pharmacodynamic effects of BPIQ are centered on its anti-proliferative and pro-apoptotic activities in cancer cells.

In Vitro Efficacy

BPIQ has demonstrated potent inhibitory effects on the growth of various cancer cell lines.

| Cell Line | Cancer Type | Effect | Reference |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Inhibition of proliferation, G2/M arrest, apoptosis | [1][3] |

| Ha22T | Hepatocellular Carcinoma (HCC) | Inhibition of cell growth, apoptosis | [4] |

| Huh7 | Hepatocellular Carcinoma (HCC) | Inhibition of cell growth, apoptosis | [4] |

In Vivo Efficacy

The anti-tumor activity of BPIQ has been confirmed in a zebrafish xenograft model of NSCLC.[1]

| Animal Model | Cancer Type | Treatment Effect | Reference |

| Zebrafish Xenograft | NSCLC | Inhibition of tumor growth | [1][3] |

Mechanism of Action

BPIQ exerts its anti-cancer effects through the induction of apoptosis and modulation of key signaling pathways.

Induction of Mitochondrial-Mediated Apoptosis

BPIQ triggers the intrinsic apoptotic pathway, characterized by the disruption of the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins.

BPIQ-induced mitochondrial apoptosis pathway.

Modulation of ERK Signaling Pathway

BPIQ exhibits a dual role in modulating the Extracellular signal-Regulated Kinase (ERK) pathway in NSCLC cells. At cytotoxic concentrations, it promotes apoptosis through ERK activation. Conversely, at sub-lethal doses, it inhibits cell migration by suppressing ERK activity.[2]

Dual role of BPIQ on the ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BPIQ.

Western Blot Analysis

This protocol is for the detection of protein expression levels in cell lysates.

Materials:

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B, CDK1, Bad, Bim, XIAP, Survivin, ERK, p-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

-

Cell Lysis: Treat cells with BPIQ at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Western Blot experimental workflow.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for the quantitative analysis of apoptosis in BPIQ-treated cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of BPIQ for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Apoptosis assay workflow.

Zebrafish Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of BPIQ.

Materials:

-

Zebrafish embryos (e.g., Tg(fli1:EGFP))

-

Human cancer cells (e.g., H1299) labeled with a fluorescent marker (e.g., RFP)

-

Microinjection apparatus

-

Fluorescence stereomicroscope

Procedure:

-

Cell Preparation: Culture and label human cancer cells with a fluorescent marker.

-

Microinjection: At 48 hours post-fertilization, microinject the fluorescently labeled cancer cells into the yolk sac of zebrafish embryos.

-

Treatment: Following injection, expose the embryos to different concentrations of BPIQ in the embryo medium.

-

Imaging: At specified time points (e.g., 24, 48, 72 hours post-injection), anesthetize the embryos and image the tumor size and metastasis using a fluorescence microscope.

-

Analysis: Quantify the tumor area or fluorescent intensity to determine the effect of BPIQ on tumor growth and dissemination.

Zebrafish xenograft workflow.

Conclusion and Future Directions

BPIQ is a promising anti-cancer agent with a clear mechanism of action involving the induction of mitochondrial-mediated apoptosis and modulation of the ERK signaling pathway in NSCLC cells. The provided in vitro and in vivo data underscore its therapeutic potential. However, to advance BPIQ towards clinical application, further comprehensive studies are imperative. A detailed characterization of its pharmacokinetic profile is a critical next step. Additionally, expanding the evaluation of its efficacy and safety in more advanced preclinical models will be essential to support its transition into clinical trials.

References

- 1. 4.6. Cell Apoptosis Analysis [bio-protocol.org]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocole de western blotting (immunoblotting ou western blot) [sigmaaldrich.com]

An In-depth Technical Guide on the Stability and Solubility of BPIQ-i for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a general technical guide on the stability and solubility of the research compound BPIQ-i (PD 159121). As of the last update, specific, publicly available quantitative stability and solubility data for this compound is limited. Therefore, this guide offers generalized experimental protocols and data presentation templates based on best practices for small molecule kinase inhibitors. Researchers are advised to determine these properties experimentally for their specific lots and formulations.

Introduction to this compound

This compound, also known as PD 159121, is an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a key regulator of cellular processes, and its aberrant signaling is implicated in various cancers. This compound's inhibitory action on EGFR makes it a compound of interest in cancer research. Understanding its stability and solubility is paramount for its effective use in preclinical studies, ensuring accurate and reproducible experimental outcomes. This guide provides an overview of the critical aspects of this compound's stability and solubility for research purposes.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 4-Bromo-2-cyano-N-(1-phenylethyl)-1H-pyrrole-3-carboxamide |

| Synonyms | PD 159121 |

| Molecular Formula | C16H12BrN5 |

| Molecular Weight | 354.2 g/mol |

| Appearance | Solid |

Solubility of this compound

The solubility of a research compound is a critical parameter that influences its biological activity and formulation development. The solubility of this compound should be determined in various solvents relevant to in vitro and in vivo studies.

Table 1: Template for this compound Solubility in Common Solvents at Room Temperature

| Solvent | Solubility (mg/mL) | Solubility (mM) | Observations |

| Aqueous Buffers | |||

| PBS (pH 7.4) | Data not available | Data not available | |

| Tris-HCl (pH 7.4) | Data not available | Data not available | |

| Deionized Water | Data not available | Data not available | |

| Organic Solvents | |||

| DMSO | Data not available | Data not available | |

| Ethanol | Data not available | Data not available | |

| Methanol | Data not available | Data not available | |

| Acetonitrile | Data not available | Data not available |

Table 2: Template for pH-Dependent Aqueous Solubility of this compound

| pH | Buffer System | Solubility (µg/mL) | Molar Solubility (µM) |

| 2.0 | Glycine-HCl | Data not available | Data not available |

| 4.0 | Acetate | Data not available | Data not available |

| 6.0 | Phosphate | Data not available | Data not available |

| 7.4 | Phosphate | Data not available | Data not available |

| 9.0 | Borate | Data not available | Data not available |

Stability of this compound

Evaluating the stability of this compound under various conditions is crucial for determining its shelf-life and ensuring the integrity of experimental results.

Table 3: Template for this compound Stability in Solution at Different Temperatures

| Solvent | Concentration | Temperature (°C) | Time Point | % Remaining | Degradation Products |

| DMSO | 10 mM | -20 | 1 month | Data not available | Data not available |

| DMSO | 10 mM | 4 | 1 month | Data not available | Data not available |

| PBS (pH 7.4) | 100 µM | 37 | 24 hours | Data not available | Data not available |

Table 4: Template for Solid-State Stability of this compound

| Condition | Temperature (°C) | Humidity (%) | Time Point | % Purity | Observations |

| Long-term | 4 | Ambient | 12 months | Data not available | Data not available |

| Accelerated | 25 | 60 | 6 months | Data not available | Data not available |

| Accelerated | 40 | 75 | 6 months | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of small molecule inhibitors like this compound. These should be adapted and optimized for the specific compound and available laboratory equipment.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound solid to a series of vials containing different solvents (e.g., water, PBS, DMSO, ethanol).

-

Ensure enough solid is present to achieve saturation, with visible excess solid remaining.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to reach equilibrium. A shaker or rotator is recommended.

-

-

Sample Processing:

-

After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To remove any undissolved particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed (e.g., >10,000 x g for 15 minutes) and collect the clear supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated supernatant. This concentration represents the thermodynamic solubility.

-

-

Preparation of Stock and Working Solutions:

-

Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution with the desired test buffer (e.g., PBS pH 7.4) or cell culture medium to the final working concentration.

-

-

Incubation:

-

Aliquot the working solution into multiple vials for different time points.

-

Incubate the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature, 37°C).

-

-

Sample Analysis:

-

At each specified time point (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation.

-

If necessary, quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile and store at -20°C until analysis.

-

Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

-

The formula is: % Remaining = (Peak area at time t / Peak area at time 0) x 100.

-

Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

-

Signaling Pathways and Experimental Workflows

As an EGFR inhibitor, this compound is expected to modulate downstream signaling pathways such as the PI3K/Akt/mTOR pathway.

Caption: this compound inhibits EGFR, blocking downstream PI3K/Akt/mTOR signaling.

Caption: Workflow for assessing this compound stability and solubility.

Conclusion

Review of literature on BPIQ and its analogues

An In-depth Technical Guide to BPIQ: A Novel Quinoline Derivative with Anticancer Properties

This technical guide provides a comprehensive review of the current literature on BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one), a novel synthetic quinoline derivative. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the known signaling pathways associated with BPIQ's mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the biological effects of BPIQ on cancer cell lines.

Table 1: Effect of BPIQ on Mitochondrial Membrane Potential (MMP) in H1299 Non-Small Cell Lung Cancer Cells

| BPIQ Concentration | Change in MMP (Δψm) ± SD |

| Vehicle Control | 14.14 ± 0.22 |

| 1 µM | 17.69 ± 0.58 |

| 2 µM | 19.92 ± 0.13 |

| 5 µM | 25.06 ± 2.16 |

| 10 µM | 55.04 ± 1.09 |

| CCCP (50 µM, Positive Control) | 36.72 ± 0.70 |

Data extracted from a 2015 study on BPIQ's effects on lung cancer cells. The disruption of MMP is a hallmark of mitochondrial-mediated apoptosis and was found to be dose-dependent.[1]

Table 2: IC50 Values of BPIQ in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Exposure Time | IC50 (µM) |

| NSCLC | 24 h | 1.96 |

| NSCLC | 48 h | 1.3 |

These values indicate the concentration of BPIQ required to inhibit the growth of 50% of the NSCLC cells.[2]

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the literature on BPIQ are provided below.

Mitochondrial Membrane Potential (MMP) Assay using JC-1

This protocol is used to assess the disruption of mitochondrial membrane potential, a key indicator of apoptosis.

-

Cell Preparation:

-

Culture cells in a 96-well black plate at a density of 5 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate overnight at 37°C in a CO₂ incubator.

-

Treat the cells with various concentrations of BPIQ or a vehicle control. A positive control, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), should also be used.[3]

-

-

Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions.

-

Add 10 µL of the JC-1 Staining Solution to each well and mix gently.

-

Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.[4]

-

-

Washing and Analysis:

-

Centrifuge the plate at 400 x g for 5 minutes at room temperature.

-

Carefully aspirate the supernatant.

-

Add 200 µL of Assay Buffer to each well and centrifuge again at 400 x g for 5 minutes.

-

Aspirate the supernatant.

-

Resuspend the cells in an appropriate buffer for analysis.

-

-

Detection:

-

Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

-

Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates, excitation/emission ≈ 540/570 nm).

-

Apoptotic cells with low mitochondrial membrane potential will exhibit green fluorescence (JC-1 monomers, excitation/emission ≈ 485/535 nm).[4]

-

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Harvesting and Fixation:

-

Harvest cells and create a single-cell suspension in a suitable buffer (e.g., PBS + 2% FBS).

-

Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending in buffer.

-

Fix the cells by adding cold 70% ethanol dropwise to the cell pellet while gently vortexing.

-

Incubate on ice for at least 30 minutes.[5]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Collect data for at least 10,000 single-cell events.

-

Use a dot plot of PI area versus height or width to exclude doublets and clumps.

-

The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of proteins involved in apoptosis.

-

Protein Extraction and Quantification:

-

Lyse the treated and control cells in a suitable protein lysis buffer on ice.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., Bradford assay).[6]

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., Bcl-2, Bax, Bad, Bim, XIAP, survivin, cleaved caspases).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6][7]

-

-

Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by BPIQ and a typical experimental workflow for its analysis.

Caption: BPIQ induces apoptosis via the mitochondrial pathway.

Caption: BPIQ's effect on the cell cycle, leading to G2/M arrest.

Caption: A typical workflow for studying BPIQ's in vitro effects.

Conclusion

BPIQ has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies, particularly in non-small cell lung cancer and retinoblastoma cell lines.[8][9] Its mechanism of action involves the induction of mitochondrial-mediated apoptosis, characterized by the disruption of the mitochondrial membrane potential and regulation of key apoptosis-related proteins.[8] Furthermore, BPIQ has been shown to induce G2/M phase cell cycle arrest.[8] While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of BPIQ and its analogues, including in vivo efficacy and safety profiling. This guide serves as a foundational resource for researchers embarking on further investigation of this novel quinoline derivative.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. BPIQ, a novel synthetic quinoline derivative, inhibits growth and induces mitochondrial apoptosis of lung cancer cells in vitro and in zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-Based Compound BPIQ Exerts Anti-Proliferative Effects on Human Retinoblastoma Cells via Modulating Intracellular Reactive Oxygen Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BPIQ in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinoline-11-one), a synthetic quinoline derivative, in cell culture experiments. BPIQ has been identified as a potent anti-cancer agent that inhibits cell growth and induces apoptosis in various cancer cell lines, particularly non-small cell lung cancer (NSCLC).[1][2][3][4] These protocols will guide researchers in utilizing BPIQ to study its effects on cell cycle, mitochondrial function, and key signaling pathways.

Introduction to BPIQ

BPIQ is a novel synthetic quinoline derivative with demonstrated anti-proliferative and pro-apoptotic effects on cancer cells.[1][2][3] Its mechanism of action involves the induction of G2/M phase cell cycle arrest and triggering of the intrinsic apoptotic pathway via mitochondrial disruption.[1] Furthermore, BPIQ has been shown to modulate signaling pathways involved in cell survival and migration, such as the ERK/MAPK pathway.[2] These properties make BPIQ a valuable tool for cancer research and drug development.

Chemical Information

| Characteristic | Value |

| Full Chemical Name | 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinoline-11-one |

| Molecular Formula | C48H55N5O4 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO and DMF |

Data Presentation: Efficacy of BPIQ

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of BPIQ in various non-small cell lung cancer (NSCLC) cell lines. This data can be used as a reference for determining the effective concentration range for your experiments.

| Cell Line | Treatment Duration | IC50 (µM) | Reference |

| H1299 | 24 hours | 1.96 | [3] |

| H1299 | 48 hours | 1.3 | [3] |

| A549 | 24 hours | ~2.5 (estimated from graphical data) | [3] |

| A549 | 48 hours | ~1.8 (estimated from graphical data) | [3] |

| H1437 | 24 hours | ~2.2 (estimated from graphical data) | [3] |

| H1437 | 48 hours | ~1.5 (estimated from graphical data) | [3] |

Experimental Protocols

Preparation of BPIQ Stock Solution

Objective: To prepare a concentrated stock solution of BPIQ for use in cell culture experiments.

Materials:

-

BPIQ powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Precaution: BPIQ is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Prepare a 10 mM stock solution of BPIQ in DMSO. For example, to prepare 1 mL of a 10 mM stock, weigh out the appropriate amount of BPIQ powder and dissolve it in 1 mL of sterile DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Culture and Treatment with BPIQ

Objective: To treat cultured cells with BPIQ to assess its biological effects.

Materials:

-

Cancer cell line of interest (e.g., H1299, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

-

BPIQ stock solution (10 mM in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates or flasks

Protocol:

-

Seed the cells at the desired density in a cell culture plate or flask and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

The next day, prepare the desired concentrations of BPIQ by diluting the 10 mM stock solution in fresh, complete cell culture medium.

-

Example: To prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in culture medium.

-

-

Prepare a vehicle control by diluting DMSO in culture medium at the same final concentration as the highest concentration of BPIQ used.[5][6] It is recommended to keep the final DMSO concentration below 0.5% to minimize solvent toxicity.[5]

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of BPIQ or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of BPIQ on cell viability and calculate the IC50 value.

Materials:

-

Cells treated with BPIQ as described in section 3.2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plate reader

Protocol:

-

Following BPIQ treatment in a 96-well plate, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of BPIQ on cell cycle distribution.

Materials:

-

Cells treated with BPIQ

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.[7][8] The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To assess the effect of BPIQ on mitochondrial integrity.

Materials:

-

Cells treated with BPIQ

-

JC-1 dye

-

Assay buffer

-

Fluorescence microscope or flow cytometer

Protocol:

-

Culture cells in appropriate plates or dishes.

-

After BPIQ treatment, remove the medium and wash the cells with assay buffer.

-

Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.[9]

-

Wash the cells with assay buffer.

-

Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[1][2][9][10] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis

Objective: To detect changes in the expression of proteins involved in cell cycle regulation and apoptosis following BPIQ treatment.

Materials:

-

Cells treated with BPIQ

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B1, CDK1, Survivin, XIAP, Bim, Bad, p-ERK, Total ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Caption: Experimental workflow for studying the effects of BPIQ in cell culture.

Caption: Simplified signaling pathway of BPIQ's anti-cancer effects.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. 9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1, 2-c]quinolin-11-one (BPIQ), A Quinoline Derivative Inhibits Human Hepatocellular Carcinoma Cells by Inducing ER Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4.7. Cell Cycle Arrest Analysis by Flow Cytometry [bio-protocol.org]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes: Utilizing BPIQ-I for In Vitro Epidermal Growth Factor Receptor (EGFR) Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, migration, and apoptosis.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[1][3][4] This makes EGFR a prime target for therapeutic intervention. Small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer drugs.[5][6]

BPIQ-I is a potent, irreversible quinazoline-based inhibitor of EGFR. Irreversible inhibitors typically form a covalent bond with a specific residue (often a cysteine) in the target's active site, leading to sustained inactivation.[7] This characteristic makes this compound and similar compounds valuable tools for studying the consequences of prolonged and specific EGFR inhibition in vitro. These application notes provide a comprehensive guide to using this compound for investigating EGFR signaling pathways in a laboratory setting.

Mechanism of Action

Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation of specific tyrosine residues.[2][5][8] These phosphorylated sites act as docking stations for various adaptor proteins (like Grb2 and Shc) and enzymes, which in turn activate major downstream signaling cascades.[1][5][9] Key pathways include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, invasion, and metastasis.[3][5]

-

PI3K-AKT-mTOR Pathway: A major driver of cell survival and anti-apoptotic signals.[2][5]

This compound exerts its effect by competing with ATP for the binding pocket within the EGFR kinase domain.[10] As an irreversible inhibitor, it forms a stable, covalent bond, effectively shutting down the receptor's kinase activity and preventing the initiation of these downstream signaling events.

Key In Vitro Applications

-

Pathway Elucidation: Determining the specific downstream effects of EGFR blockade in different cancer cell lines.

-

Drug Efficacy Screening: Assessing the potency of this compound in inhibiting the growth of cancer cells that are dependent on EGFR signaling.[11]

-

Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to EGFR inhibitors.

-

Mechanism of Resistance Studies: Investigating how cancer cells might develop resistance to irreversible EGFR inhibition.

Visualizing EGFR Signaling and Experimental Design

To effectively design and interpret experiments, a clear understanding of the signaling pathway and experimental workflow is essential.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro analysis of this compound.

Quantitative Data Summary

The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process (like cell proliferation or kinase activity) by 50%. IC50 values are crucial for comparing the efficacy of different inhibitors and their effects on various cell lines.

Table 1: Representative IC50 Values of EGFR Tyrosine Kinase Inhibitors (TKIs) in Various Cancer Cell Lines. (Note: Data for this compound is not widely published; representative data from first, second, and third-generation TKIs are provided for context. The potency of this compound is expected to be in the low nanomolar to picomolar range based on its classification.[10])

| Cell Line | EGFR Status | TKI Generation | Inhibitor | IC50 (nM) | Reference |

| PC-9 | Exon 19 Deletion | 1st | Erlotinib | 7 | [12] |

| (Sensitive) | 2nd | Afatinib | 0.8 | [12] | |

| H3255 | L858R Mutation | 1st | Erlotinib | 12 | [12] |

| (Sensitive) | 2nd | Afatinib | 0.3 | [12] | |

| H1975 | L858R + T790M | 2nd | Afatinib | 57 | [12] |

| (Resistant) | 3rd | Osimertinib | 5 | [12] | |

| A431 | Wild-Type (Overexpressed) | 1st | Gefitinib | ~80 | [6] |

| 2nd | Dacomitinib | 29 | [6] |

Table 2: Biochemical Kinase Inhibition Data.

| Inhibitor | Target | IC50 | Reference |

| BPIQ-II (PD 158294) | EGFR Tyrosine Kinase | 8 pM | [10] |

| Abemaciclib | CDK4 | 0.6 nM | [13] |

| Palbociclib | CDK6 | 3.9 nM | [13] |

| (Note: BPIQ-II is a closely related imidazoloquinazoline, demonstrating the high potency achievable with this chemical scaffold.) |

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

-

EGFR-dependent cancer cell line (e.g., A431, HCC827, PC-9).

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader (570 nm wavelength).

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 nM to 10 µM. Include a "vehicle control" (medium with DMSO, matching the highest concentration used) and a "no cells" blank control.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentrations (or vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control) * 100.

-

Plot the percentage viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol assesses the ability of this compound to inhibit EGFR autophosphorylation and the phosphorylation of downstream effectors like AKT and ERK.

Materials:

-

6-well cell culture plates.

-

This compound stock solution.

-

Human Epidermal Growth Factor (EGF), ligand for stimulation.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies:

-

Phospho-EGFR (Tyr1068)

-

Total EGFR

-

Phospho-AKT (Ser473)

-

Total AKT

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Loading control (e.g., β-Actin or GAPDH)

-

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5%) or serum-free medium.

-

Inhibitor Pre-treatment: Treat the starved cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 2-4 hours.

-

Ligand Stimulation: Stimulate the cells by adding EGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

-

Cell Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels or other targets, the membrane can be stripped and re-probed with additional primary antibodies (e.g., Total EGFR, β-Actin).

-

Analysis: Quantify band intensity using imaging software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crossfire-oncology.com [crossfire-oncology.com]

Probing Buparlisib-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Assays

For Immediate Release

These application notes provide detailed protocols for utilizing flow cytometry to quantify apoptosis induced by BPIQ (Buparlisib), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The following assays are designed for researchers, scientists, and drug development professionals investigating the apoptotic effects of Buparlisib on cancer cells.

Buparlisib functions by antagonizing the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1][2] Inhibition of this pathway can trigger programmed cell death, or apoptosis. Flow cytometry offers a powerful, high-throughput method to analyze apoptotic events at the single-cell level. This document outlines three key flow cytometry-based assays to characterize Buparlisib-induced apoptosis: Annexin V/Propidium Iodide (PI) staining for detecting phosphatidylserine externalization, Caspase 3/7 activity assays for measuring executioner caspase activation, and mitochondrial membrane potential assays to assess the involvement of the intrinsic apoptotic pathway.

Key Flow Cytometry Assays for BPIQ-Induced Apoptosis

| Assay | Principle | Key Markers Detected | Stage of Apoptosis |

| Annexin V/PI Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. | Annexin V-positive/PI-negative cells (Early Apoptosis), Annexin V-positive/PI-positive cells (Late Apoptosis/Necrosis) | Early and Late |

| Caspase 3/7 Activity Assay | Utilizes a cell-permeable, non-toxic substrate that fluoresces upon cleavage by activated caspase-3 and -7, key executioner caspases in the apoptotic cascade. | Activated Caspase 3 and 7 | Mid to Late |

| Mitochondrial Membrane Potential (ΔΨm) Assay | Employs cationic dyes, such as JC-1, that accumulate in healthy mitochondria with high membrane potential. A decrease in ΔΨm, an early event in the intrinsic apoptotic pathway, is indicated by a shift in fluorescence. | Depolarization of the mitochondrial membrane | Early |

Buparlisib-Induced Apoptosis Signaling Pathway

Buparlisib inhibits PI3K, leading to a downstream cascade of events that culminates in apoptosis. The diagram below illustrates this signaling pathway.

References

Application Notes and Protocols for BPIQ Administration in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic quinoline derivative that has demonstrated significant anti-cancer properties in preclinical studies.[1][2] As a derivative of 6-arylindeno[1,2-c]quinoline, BPIQ has shown potential against various cancer types, including non-small cell lung cancer (NSCLC), by inducing mitochondrial-mediated apoptosis and cell cycle arrest.[1][2][3] These application notes provide detailed protocols for the administration of BPIQ in a zebrafish xenograft model, based on published research, and a general protocol for administration in a mouse xenograft model. Additionally, quantitative data on its efficacy and a summary of its mechanism of action are presented.

Data Presentation

In Vitro Efficacy of BPIQ in NSCLC Cell Lines

| Cell Line | IC50 (24h, µM) | IC50 (48h, µM) |

| H1299 | ~1.9 | ~1.3 |

| A549 | ~2.1 | ~1.5 |

| H1437 | ~2.0 | ~1.4 |

Data extracted from Chiu et al., 2015.[3]

In Vivo Efficacy of BPIQ in Zebrafish Xenograft Model

| Treatment Group | Concentration (µM) | Relative Tumor Volume (%) |

| Control (DMSO) | - | 100 |

| BPIQ | 0.5 | ~60 |

| BPIQ | 1.0 | ~40 |

Data estimated from graphical representations in Chiu et al., 2015.[3]

Signaling Pathway

The primary mechanism of action for BPIQ involves the induction of mitochondrial apoptosis and cell cycle arrest at the G2/M phase.[1][2][3] This is achieved through the modulation of key regulatory proteins.

Caption: BPIQ-induced signaling pathway leading to apoptosis and cell cycle arrest.

Experimental Protocols

Protocol 1: BPIQ Administration in a Zebrafish Xenograft Model for Lung Cancer

This protocol is based on the methodology described by Chiu et al. (2015).[1][3]

1. Materials:

-

BPIQ compound

-

DMSO (Dimethyl sulfoxide)

-

H1299 non-small cell lung cancer cells

-

Plasmid for red fluorescent protein (RFP) expression (e.g., pDsRed2-N1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Transfection reagent

-

Zebrafish embryos (e.g., AB strain), 48 hours post-fertilization (hpf)

-

Tricaine (MS-222) for anesthesia

-

Microinjection system

-

Fluorescence microscope

2. Cell Line Preparation:

-

Culture H1299 cells in appropriate medium.

-

Transfect the H1299 cells with the RFP-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Select and maintain a stable cell line expressing RFP.

3. Zebrafish Xenograft Procedure:

-

Anesthetize 48 hpf zebrafish embryos with 0.04% tricaine.

-

Harvest the RFP-expressing H1299 cells and resuspend them in an appropriate buffer (e.g., PBS) at a concentration of 1 x 10^7 cells/mL.

-

Using a microinjection system, inject approximately 10 nL of the cell suspension (around 100 cells) into the yolk sac of each zebrafish embryo.

-

After injection, transfer the embryos to fresh fish water and incubate at 35°C.

4. BPIQ Administration:

-

Prepare a stock solution of BPIQ in DMSO.

-

At 24 hours post-injection (hpi), add BPIQ from the stock solution directly into the fish water to achieve the desired final concentrations (e.g., 0.5 µM and 1 µM). Include a DMSO vehicle control group.

-

Expose the embryos to the BPIQ-containing water for the desired treatment duration (e.g., 48 hours).

5. Data Acquisition and Analysis:

-

At the end of the treatment period (e.g., 72 hpi), anesthetize the zebrafish embryos.

-

Capture fluorescent images of the tumor mass in each embryo using a fluorescence microscope.

-

Quantify the tumor volume by measuring the area or intensity of the red fluorescence.

-

Compare the tumor volumes between the BPIQ-treated groups and the control group.

Caption: Experimental workflow for BPIQ administration in a zebrafish xenograft model.

Protocol 2: General Protocol for BPIQ Administration in a Mouse Xenograft Model

Note: To date, published literature has not detailed the use of BPIQ in mouse models. This protocol is a general guideline for how such experiments could be designed based on standard practices in preclinical oncology.[4][5][6][7]

1. Materials:

-

BPIQ compound

-

Appropriate vehicle for in vivo administration (e.g., saline, 5% DMSO in corn oil)

-

Human cancer cell line of interest (e.g., A549 lung cancer cells)

-

Immunocompromised mice (e.g., nude, SCID, or NSG mice), 6-8 weeks old

-

Cell culture medium

-

Matrigel (optional)

-

Calipers for tumor measurement

-

Standard animal housing and handling equipment

2. Tumor Implantation (Subcutaneous Xenograft):

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

-

Inject 100-200 µL of the cell suspension (1-2 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth.

3. BPIQ Administration:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Prepare the BPIQ formulation in the chosen vehicle. The dose will need to be determined through a maximum tolerated dose (MTD) study.

-

Administer BPIQ via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous injection).

-

The dosing schedule will also need to be optimized (e.g., daily, twice daily, or intermittent dosing). A typical schedule might be once daily for 5 consecutive days, followed by 2 days off, for a total of 3-4 weeks.

-

The control group should receive the vehicle only, following the same administration schedule.

4. Data Acquisition and Analysis:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).

-

Plot tumor growth curves and compare the final tumor volumes and weights between the BPIQ-treated and control groups.

-

Conduct a full histopathological analysis of major organs to assess for any treatment-related toxicity.

Caption: General experimental workflow for BPIQ administration in a mouse xenograft model.

Safety and Toxicology Considerations

Currently, there is a lack of published, detailed toxicology data for BPIQ in animal models.[8][9][10][11] When conducting in vivo studies, it is crucial to perform a thorough safety evaluation. This should include:

-

Maximum Tolerated Dose (MTD) Study: To determine the highest dose that does not cause unacceptable toxicity.

-

Monitoring of Clinical Signs: Daily observation for any signs of distress, such as changes in posture, activity, or grooming.

-

Body Weight Measurement: Regular monitoring of body weight is a key indicator of systemic toxicity.

-

Histopathology: At the end of the study, a complete necropsy and histopathological examination of major organs (liver, kidney, spleen, heart, lungs, etc.) should be performed to identify any organ-specific toxicities.

These protocols and data provide a foundation for further investigation into the therapeutic potential of BPIQ in various cancer models. It is recommended that researchers adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

- 1. researchgate.net [researchgate.net]